3-methyl-N,N-dipropylaniline
Description
Significance of Tertiary Aromatic Amines in Chemical Research
Tertiary aromatic amines are a class of organic compounds characterized by a nitrogen atom bonded to three organic groups, at least one of which is an aromatic ring. amerigoscientific.combritannica.com This structure imparts unique chemical properties, making them crucial in various fields of chemical research. amerigoscientific.comfiveable.me Their nitrogen atom possesses a lone pair of electrons, which can be donated, rendering them basic and nucleophilic. numberanalytics.comwikipedia.org However, in aromatic amines, this lone pair can be delocalized into the aromatic ring, which reduces their basicity compared to aliphatic amines. wikipedia.orgnumberanalytics.com
These compounds are instrumental as intermediates and building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.comontosight.ai In the pharmaceutical industry, for instance, the aromatic amine substructure is present in over 60% of all drugs, highlighting their importance in medicinal chemistry. ontosight.ai They are key in the production of medications such as antibiotics and anti-inflammatory drugs. ontosight.ai
Furthermore, tertiary aromatic amines serve as catalysts in various organic reactions. amerigoscientific.comnumberanalytics.com They can facilitate transformations like aldol (B89426) reactions and Michael additions. In materials science, they are utilized in the manufacturing of advanced materials like composites and adhesives. numberanalytics.com Their ability to form stable, biologically active molecules makes them a continued focus of research and development. ontosight.ai
Historical Overview of Alkylaniline Derivatives in Synthetic Chemistry
Aniline (B41778), the simplest aromatic amine, and its derivatives have a rich history in synthetic chemistry, dating back to the 19th century with the burgeoning dye industry. vedantu.com The discovery of mauveine, the first synthetic organic dye, by William Henry Perkin in 1856, which was synthesized from impure aniline, marked a pivotal moment. This event catalyzed extensive research into aniline and its N-alkylated and ring-substituted derivatives for the creation of a vast spectrum of colors. vedantu.com
The development of methods to synthesize substituted anilines has been a continuous area of focus. Early methods often involved the reduction of nitroaromatics. britannica.com Over the years, more sophisticated and selective methods have been developed, such as the Buchwald-Hartwig amination and Ullmann condensation, which allow for the precise formation of carbon-nitrogen bonds. researchgate.net These advancements have enabled the synthesis of a diverse range of alkylaniline derivatives with tailored electronic and steric properties.
The industrial production of many aniline derivatives now starts from benzene (B151609), which is first converted to nitrobenzene (B124822) or chlorobenzene (B131634) and then further functionalized. britannica.com The versatility of these derivatives has expanded their application far beyond dyes to include their use in the production of rubber, pharmaceuticals, and polymers. britannica.comvedantu.com
Scope and Academic Relevance of Investigating 3-methyl-N,N-dipropylaniline
The academic interest in a specific molecule like this compound lies in its potential as a model compound for studying the effects of substitution on the properties and reactivity of tertiary aromatic amines. The presence of the methyl group on the aromatic ring at the meta-position and the two propyl groups on the nitrogen atom provide a unique combination of steric and electronic features.
Research involving similar N,N-dialkylanilines often explores their reactivity in electrophilic aromatic substitution reactions, their behavior as electron donors in charge-transfer complexes, and their utility as intermediates in the synthesis of more complex molecules. For example, the steric hindrance provided by the N-propyl groups can influence the regioselectivity of reactions on the aromatic ring.
While specific, in-depth research focused solely on this compound is not extensively documented in readily available literature, its structure is representative of a class of compounds that are frequently used in mechanistic studies and as synthetic intermediates. For instance, N,N-dialkylanilines are known to be involved in palladium-catalyzed C-H activation and amination reactions, which are powerful tools in modern organic synthesis. nih.govacs.org The study of such molecules contributes to a deeper understanding of reaction mechanisms and the development of new synthetic methodologies.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C13H21N |
| Molar Mass | 191.32 g/mol |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Insoluble in water |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
3-methyl-N,N-dipropylaniline |
InChI |
InChI=1S/C13H21N/c1-4-9-14(10-5-2)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI Key |
DUFIFXVQSKZLTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl N,n Dipropylaniline and Its Analogs
Traditional Alkylation Routes for N-Alkylated Anilines
The conventional approaches to synthesizing N-alkylated anilines, including 3-methyl-N,N-dipropylaniline, have historically relied on well-established reactions that, despite their efficacy, often present challenges in terms of selectivity and reaction conditions.
Nucleophilic Substitution Reactions with Propyl Halides
The classical synthesis of N,N-dialkylated anilines involves the direct reaction of an aniline (B41778) with an alkyl halide. In the case of this compound, this would involve the reaction of 3-methylaniline with a propyl halide, such as propyl bromide or propyl iodide. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic carbon of the propyl halide.
A significant challenge in this approach is controlling the extent of alkylation. The initial reaction of 3-methylaniline with a propyl halide forms the mono-alkylated product, N-propyl-3-methylaniline. However, this secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces the desired N,N-dipropyl-3-methylaniline. This can also lead to the formation of a quaternary ammonium (B1175870) salt as an overalkylation byproduct. acs.org Achieving selective di-alkylation without significant formation of the mono-alkylated or quaternary salt byproducts can be difficult. acs.org
Research has shown that the choice of alkylating agent and reaction conditions can influence the product distribution. For instance, the administration of N-nitrosodi-n-propylamine to rats leads to the formation of 7-n-propylguanine, indicating that alkylation occurs primarily through a bimolecular reaction. nih.gov
Role of Bases and Reaction Conditions in Alkylation Efficiency
To drive the nucleophilic substitution reaction to completion and to neutralize the hydrogen halide byproduct formed during the reaction, a base is typically employed. Common bases used in these reactions include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or tertiary amines such as triethylamine. The base plays a crucial role in preventing the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
The efficiency of the alkylation is also highly dependent on the reaction conditions. The choice of solvent, temperature, and the molar ratio of the reactants are critical parameters that must be optimized to maximize the yield of the desired N,N-dipropylated product. For example, the use of a polar aprotic solvent can help to dissolve the reactants and facilitate the reaction. Elevating the temperature generally increases the reaction rate but can also lead to a higher incidence of side reactions and overalkylation.
The basicity of aniline derivatives is a key factor in these reactions. The introduction of electron-donating groups, such as a methyl group at the meta-position, slightly increases the basicity of the aniline compared to the unsubstituted molecule. youtube.com This enhanced nucleophilicity can facilitate the alkylation process.
Modern and Sustainable Synthetic Approaches
In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. These modern approaches aim to overcome the limitations of traditional alkylation routes by employing catalytic systems, alternative reaction pathways, and advanced reactor technologies.
Metal-Free Catalytic Systems for N-Alkylation
A notable advancement in N-alkylation is the development of metal-free catalytic systems. These systems offer a more environmentally friendly alternative to traditional metal-based catalysts. researchgate.net For instance, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the N-alkylation of amines with alcohols. rsc.org This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde by the NHC, which then reacts with the amine to form an imine. researchgate.netrsc.org The NHC, having stored the hydrogen, then reduces the imine to the corresponding N-alkylated amine. rsc.org This approach is highly atom-economical, with water being the only byproduct. rsc.org
The use of an inexpensive and non-toxic NHC-based organocatalyst, 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride, has been shown to be effective for the N-alkylation of a wide variety of aromatic and hetero-aromatic amines with good to excellent yields under mild, metal-free conditions. rsc.org
Reductive Amination Strategies (e.g., LiBH₄-mediated reductions)
Reductive amination represents a powerful and versatile method for the synthesis of N-alkylated anilines. wikipedia.org This one-pot reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com For the synthesis of this compound, this would involve the reaction of 3-methylaniline with propanal in the presence of a suitable reducing agent.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), being commonly used. masterorganicchemistry.com Lithium borohydride (LiBH₄) has also been utilized in reductive amination reactions. For example, a one-pot, high-yielding reductive amination of aldehydes with primary and secondary amines has been described using LiClO₄/NaBH₄ and LiClO₄/LiAlH₄ as reducing agents in diethyl ether. epa.gov
The key advantage of reductive amination is its high selectivity, which generally avoids the overalkylation issues encountered in direct alkylation with alkyl halides. thieme-connect.com The reaction can be performed under mild conditions and is tolerant of a wide range of functional groups. researchgate.net
Continuous Flow Reactor Applications in Aniline Alkylation
Continuous flow technology has emerged as a powerful tool for the synthesis of N-alkylated anilines, offering significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. researchgate.net In a continuous flow system, reactants are continuously pumped through a heated reactor containing a packed bed of a heterogeneous catalyst. researchgate.net
This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product yields and selectivity. researchgate.net The use of heterogeneous catalysts simplifies product purification, as the catalyst can be easily separated from the reaction mixture. researchgate.net For instance, a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been shown to achieve up to 99% conversion with high selectivity for monoalkylated products. researchgate.net
Furthermore, continuous flow systems can enhance the safety of reactions that are highly exothermic or involve hazardous reagents. The small reactor volume minimizes the amount of hazardous material present at any given time. The integration of inline purification techniques can further streamline the manufacturing process. beilstein-journals.org
Optimization of Reaction Parameters and Yield Enhancement
The efficiency and selectivity of the N-alkylation of anilines are highly dependent on the reaction conditions. Factors such as the choice of solvent, the nature of the catalyst, and the methods used for product isolation and purification play a pivotal role in maximizing the yield of the desired tertiary amine.
Solvent Effects on Synthetic Outcomes
The solvent medium can profoundly influence the outcome of N-alkylation reactions. Both the conversion of the starting aniline and the selectivity towards the desired N,N-dialkylated product are sensitive to the solvent's properties.
In the context of aniline alkylation, a variety of solvents have been investigated. For instance, in the methylation of aniline, ionic liquids (ILs) have been shown to offer improved product recovery, higher conversions, and greater selectivities compared to conventional molecular solvents like dichloromethane, acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). When aniline was methylated in DMSO, only the dialkylated product was observed, whereas in acetonitrile, a mixture of mono- and di-alkylated products was formed. Dichloromethane, while showing high selectivity, resulted in very low conversion.
The choice of solvent can also dictate the reaction pathway. In certain acid-catalyzed reactions of unprotected arylamines, a switch in solvent can lead to different products. For example, the reaction can be directed towards N-alkylation or para-C-alkylation depending on the solvent system employed. acs.org In a study on visible-light-induced N-alkylation of anilines, various solvents including acetonitrile, water, methanol, DMSO, and hexane (B92381) were screened, with hexane proving to be the most suitable, yielding the desired product in 77% isolated yield. nih.gov
The following table summarizes the effect of different solvents on the N-alkylation of aniline, highlighting the variability in conversion and product distribution.
| Solvent | Conversion (%) | N-methylaniline (%) | N,N-dimethylaniline (%) | Reference |
| [bmim][Tf2N] (0 °C) | 90 | 95 | 5 | |
| [emim][Tf2N] (0 °C) | 95 | 95 | 5 | |
| [bmim][PF6] (0 °C) | 90 | 95 | 5 | |
| Acetonitrile (0 °C) | 80 | 66 | 34 | |
| DMSO (0 °C) | 90 | 0 | 100 | |
| Dichloromethane (0 °C) | 10 | 100 | 0 | |
| Hexane | 77 (isolated yield) | - | - | nih.gov |
Table 1: Effect of Solvent on the N-methylation of Aniline. This table is based on data from studies on aniline methylation and visible-light-induced N-alkylation. nih.gov
Catalyst Selection and Turnover Frequency Studies
The selection of an appropriate catalyst is crucial for an efficient and selective N-alkylation process. A wide range of transition metal catalysts, including those based on iridium, ruthenium, palladium, and cobalt, have been developed for this purpose. acs.orgresearchgate.netacs.org These catalysts often operate via a "hydrogen-borrowing" or "hydrogen auto-transfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the amine to form an imine, followed by reduction to the alkylated amine. researchgate.netresearchgate.net
The performance of a catalyst is often quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover per unit time. wikipedia.orgyoutube.com High TON and TOF values are indicative of a highly efficient and stable catalyst.
For instance, iridium(III) complexes have been shown to be effective catalysts for the N-alkylation of anilines with alcohols. Mechanistic studies on the alkylation of aniline with benzyl (B1604629) alcohol catalyzed by a specific iridium(III) complex revealed that the reaction rate is second order in the catalyst, indicating a complex catalytic cycle. acs.org In another study, a graphene-supported organic iridium cluster catalyst (GSOIC) activated by tris(4-methoxyphenyl)phosphine (B1294419) (TMPP) exhibited a high turnover frequency (TOF) of 13.67 h⁻¹ for the N-alkylation of amines. researchgate.net This catalyst system was also noted for its high stability, with a cumulative turnover number (TON) of 3280 over 10 consecutive catalytic cycles. researchgate.net
Ruthenium-based catalysts have also demonstrated high efficacy. A ruthenium-NNN-pincer complex, (tBu2NNN)RuCl2(PPh3), achieved a very high turnover of 29,000 in the alkylation of aniline with cyclohexyl methanol. researchgate.net
The following table provides a comparison of different catalysts used in the N-alkylation of anilines, highlighting their turnover numbers and frequencies.
| Catalyst | Substrates | TON | TOF (h⁻¹) | Reference |
| Iridium(III) complex 1 | Aniline + Benzyl Alcohol | - | - | acs.org |
| GSOIC/TMPP | Amines + Alcohols | 3280 (cumulative) | 13.67 | researchgate.net |
| (tBu2NNN)RuCl2(PPh3) | Aniline + Cyclohexyl Methanol | 29,000 | - | researchgate.net |
| (tBu2NNN)RuCl2(PPh3) | p-anisidine + Methanol | 12,000 | - | researchgate.net |
Table 2: Performance of Various Catalysts in N-Alkylation of Anilines. This table is compiled from data reported in mechanistic and catalytic studies. acs.orgresearchgate.netresearchgate.net
Isolation and Purification Strategies for Research-Scale Synthesis
The isolation and purification of the target tertiary amine from the reaction mixture is a critical final step in the synthesis. Common impurities include unreacted starting materials (primary amine), partially alkylated products (secondary amine), and over-alkylated quaternary ammonium salts. researchgate.net
For research-scale synthesis, column chromatography is a widely used technique for separating the desired product from impurities. acs.orgnih.gov The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is crucial for achieving good separation. acs.orggoogle.com
An alternative to chromatography is fractional distillation, particularly if the product is thermally stable and has a significantly different boiling point from the impurities. researchgate.net However, for temperature-sensitive compounds, this method may not be suitable. researchgate.net
A less common but effective method for separating mixtures of primary, secondary, and tertiary amines is based on the differential basicity of the amines. By using buffer solutions of varying pH, selective extraction of the different amine classes can be achieved. researchgate.net This method can be particularly advantageous for larger-scale processes where chromatography and distillation may be less practical. researchgate.net
Another approach involves the use of adsorbents like aluminum oxide or silica gel to purify impure tertiary amines. The impure amine, dissolved in a non-polar organic solvent, is passed over the adsorbent, which retains the more polar primary and secondary amine impurities and their salts. google.com The purified tertiary amine can then be recovered from the eluate. google.com
The general procedure for purification often involves the following steps:
Concentration of the reaction mixture under reduced pressure. acs.org
Purification of the residue by column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate). researchgate.net
Alternatively, for larger scales or specific separations, methods like buffer-assisted isolation or adsorption chromatography can be employed. researchgate.netgoogle.com
Reactivity and Transformation Pathways of 3 Methyl N,n Dipropylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
The aniline ring in 3-methyl-N,N-dipropylaniline is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating nature of the N,N-dipropylamino group and the moderate activating effect of the methyl group. Both substituents direct incoming electrophiles to the ortho and para positions.
Nitration Studies and Selectivity Analysis
Nitration of this compound, typically performed with a mixture of nitric acid and sulfuric acid, results in the introduction of a nitro (-NO2) group onto the aromatic ring. kochi-tech.ac.jp The regioselectivity of this reaction is dictated by the directing effects of the N,N-dipropylamino and methyl groups. The primary products are expected to be the isomers where nitration occurs at the positions ortho or para to the powerful N,N-dipropylamino group. The para position (4-position) is generally favored due to reduced steric hindrance compared to the ortho positions (2 and 6-positions). evitachem.com For instance, the nitration of the similar compound N,N-dimethyl-m-toluidine predominantly yields the 4-nitro product.
Table 1: Predicted Regioselectivity in the Nitration of this compound
| Position | Directing Influence | Steric Hindrance | Predicted Product Distribution |
|---|---|---|---|
| 2 | Ortho to -N(C3H7)2, Para to -CH3 | High | Minor |
| 4 | Para to -N(C3H7)2, Ortho to -CH3 | Low | Major |
Halogenation Reactions and Regiochemical Control
The halogenation of this compound involves the substitution of a hydrogen atom on the aromatic ring with a halogen, such as bromine or chlorine. libretexts.org This reaction is also an electrophilic aromatic substitution, and the regiochemical outcome is controlled by the activating groups present. The use of reagents like N-halosuccinimides (NXS) provides a method for the controlled halogenation of activated aromatic compounds like anilines. beilstein-journals.org
Due to the strong activating and ortho-, para-directing nature of the N,N-dipropylamino group, halogenation is expected to occur preferentially at the positions ortho and para to this group. researchgate.net Specifically, para-bromination is often highly selective. nih.gov The reaction of N,N-dialkylaniline N-oxides with thionyl bromide can lead exclusively to the 4-bromo-N,N-dialkylaniline. nih.gov In contrast, treatment with thionyl chloride can favor the formation of the 2-chloro isomer. nih.gov The steric bulk of the N,N-dipropyl group can also influence the regioselectivity, often favoring substitution at the less hindered para-position.
Sulfonation Processes and Derivative Formation
Sulfonation introduces a sulfonic acid (-SO3H) group onto the aromatic ring and is typically achieved by treating the aniline with sulfuric acid. nih.govacs.org This reaction is a key process for producing sulfonated aromatic amines, which are important industrial intermediates. google.com The reaction of aromatic amines with fuming sulfuric acid has been a subject of mechanistic studies. nih.govscribd.com For N,N-dialkylanilines, the sulfonation is directed by the powerful activating amino group to the para position. acs.org In some cases, the reaction can be carried out under solvent-free conditions using microwave irradiation, leading to high yields in a short reaction time. researchgate.net Electrochemical methods have also been developed for the sulfonylation of N,N-dialkylanilines. acs.org
Oxidation Reactions of the Tertiary Amine Moiety
The tertiary amine group in this compound is susceptible to oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. sioc-journal.cn
Mechanistic Pathways of N-Oxidation
The oxidation of tertiary amines can lead to the formation of N-oxides. wikipedia.org This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide (H2O2) or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the oxidant. masterorganicchemistry.com Flavin-catalyzed oxidation with H2O2 has been shown to be a mild and efficient method for this transformation. acs.org The resulting N-oxides are themselves useful oxidants in various chemical reactions. wikipedia.orgasianpubs.org The formation of N,N-dialkylaniline N-oxides can also serve as a temporary step to facilitate further functionalization of the aromatic ring. acs.orgresearchgate.net
Formation of Oxidized Byproducts in Reaction Systems
Besides N-oxidation, other oxidative pathways can lead to the formation of byproducts. One common side reaction is N-dealkylation, which involves the removal of one of the propyl groups. tandfonline.comnih.gov This can occur through the formation of an iminium cation intermediate, which is then hydrolyzed to a secondary amine (N-propyl-3-methylaniline) and an aldehyde (propanal). mdpi.comnih.gov The electrochemical oxidation of N,N-dialkylanilines can also lead to dealkylation. mdpi.com In some cases, oxidative coupling reactions can occur, leading to the formation of dimeric products such as N,N,N',N'-tetraalkyldiaminodiphenylmethanes. cdnsciencepub.comoup.com The specific byproducts formed depend heavily on the reaction conditions and the oxidizing agent employed. For instance, the oxidation of tributylamine (B1682462) with manganese dioxide can yield N-formyldibutylamine. dtic.mil
Table 2: Potential Oxidation Products and Byproducts
| Reaction Type | Reagent Example | Major Product | Potential Byproducts |
|---|---|---|---|
| N-Oxidation | H2O2, m-CPBA | This compound N-oxide | --- |
| N-Dealkylation | Electrochemical Oxidation, Certain chemical oxidants | N-propyl-3-methylaniline | Propanal |
Reduction Reactions and Amine Functionalization
The reduction of this compound can proceed via two main pathways: reduction of the aromatic ring or cleavage of the N-alkyl bonds, each leading to distinct product classes.
Reduction of Aromatic Ring Systems
The aromatic ring of N,N-dialkylanilines, such as this compound, can be reduced under specific conditions. One of the primary methods for this transformation is the Birch reduction. This reaction involves the use of an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. pharmaguideline.commasterorganicchemistry.com For N,N-dialkylanilines, the Birch reduction typically yields 1,4-cyclohexadiene (B1204751) derivatives. pharmaguideline.com The electron-donating nature of the N,N-dipropylamino group directs the reduction to the ortho and meta positions relative to the substituent.
Catalytic hydrogenation is another method for the reduction of aromatic rings, although it often requires harsh conditions such as high temperatures and pressures of hydrogen gas. libretexts.org Catalysts like rhodium and palladium can be employed for this purpose. oup.com Under such conditions, the aromatic ring of this compound would be converted to a substituted cyclohexane (B81311) ring. It is noteworthy that under milder hydrogenation conditions, other functional groups, such as alkenes, can be reduced selectively without affecting the aromatic ring. libretexts.orgacs.org
Table 1: Comparison of Reduction Methods for the Aromatic Ring of N,N-Dialkylanilines
| Reduction Method | Reagents and Conditions | Typical Product | Notes |
| Birch Reduction | Na or Li in liquid NH₃, alcohol (e.g., ethanol, t-butanol) | 1,4-Cyclohexadiene derivative | The electron-donating amino group directs the reduction. pharmaguideline.commasterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, high pressure, high temperature, catalyst (e.g., Ni, Rh, Pd) | Substituted cyclohexane | Forcing conditions are generally required to reduce the stable aromatic ring. libretexts.orgnih.gov |
Cleavage of N-Alkyl Bonds under Reductive Conditions
The N-alkyl bonds in N,N-dialkylanilines can be cleaved under reductive conditions, providing a pathway to monoalkylanilines or the parent aniline. A notable method involves a two-step sequence of quaternization followed by reduction. princeton.edu In this process, the N,N-dialkylaniline is first treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. princeton.edu This electron-deficient intermediate is then subjected to dissolving metal reduction conditions (e.g., sodium in liquid ammonia), which induces cleavage of the N-alkyl bond and restores the aromatic ring. princeton.edu This method has been shown to be effective for a variety of N,N-dialkylanilines, including those with bulky substituents on the aromatic ring. princeton.edu
Alternatively, photoactivated electron transfer from a neutral organic donor can achieve the reductive cleavage of C–N bonds in challenging substrates like N,N-dialkyl arenesulfonamides, suggesting a potential, albeit less direct, pathway for modifying the amine functionality under reductive conditions. nih.gov The oxidative cleavage of C-N bonds in N,N-dialkylanilines has also been studied, proceeding via an amine radical cation intermediate. nih.govresearchgate.net While not a reductive process, it highlights the reactivity of the C-N bond.
Derivatization Strategies via the Tertiary Amine Nitrogen
The lone pair of electrons on the tertiary amine nitrogen of this compound is a key site for various derivatization reactions, leading to the synthesis of azo compounds, quinoline (B57606) derivatives, and Lewis acid adducts.
Reactions with Diazonium Salts for Azo Compound Synthesis
N,N-dialkylanilines readily undergo coupling reactions with diazonium salts to form brightly colored azo compounds. researchgate.netuminho.ptgoogle.com This electrophilic substitution reaction typically occurs at the para-position of the aniline ring, which is activated by the strong electron-donating N,N-dialkylamino group. The reaction is generally carried out in a buffered solution. google.com In the case of this compound, reaction with a diazonium salt would yield a substituted azo dye. The synthesis of these dyes is a cornerstone of the colorant industry. arkat-usa.orgresearchgate.net
The general reaction is as follows: Ar-N₂⁺ + C₆H₄(CH₃)(N(C₃H₇)₂) → Ar-N=N-C₆H₃(CH₃)(N(C₃H₇)₂) + H⁺
This reaction provides a versatile method for synthesizing a wide array of azo dyes by varying the structure of the diazonium salt. uminho.pt
Formation of Quinoline Derivatives via Cyclization Reactions
Quinoline and its derivatives can be synthesized from anilines through various cyclization reactions. The Skraup synthesis is a classic method that involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene (B124822) to produce a quinoline. wikipedia.orgpharmaguideline.com A variation of this, the Skraup-Doebner-Von Miller synthesis, can also be employed. acs.org For a meta-substituted aniline like 3-methylaniline (a potential precursor or derivative), the Skraup reaction can lead to a mixture of 5- and 7-methylquinolines. brieflands.com While direct cyclization of this compound itself via a classical Skraup reaction is less common, related cyclization strategies for N,N-dialkylanilines exist.
For instance, the "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines. nih.gov More modern methods involve the electrophilic cyclization of N-(2-alkynyl)anilines to yield quinolines with various substituents. nih.gov Another approach is the rhodium- and/or palladium-catalyzed reaction of nitrobenzene with aldehydes, which can selectively produce substituted quinolines or N,N-dialkylanilines. oup.com The catalytic hydrative cyclization of imine-ynamides is also a contemporary method for synthesizing dihydro-2-quinolones. acs.org
Adduct Formation with Lewis Acids (e.g., Borane (B79455) Adducts)
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base, readily forming adducts with Lewis acids. nih.govwikipedia.org A well-studied example is the formation of borane adducts. acs.orgacs.org N,N-dialkylanilines react with borane (BH₃) to form stable amine-borane adducts. acs.orgresearchgate.net These adducts, such as H₃B:NPh(n-Pr)₂, are often investigated for their utility as hydroborating agents. acs.org The formation of these adducts can be represented by the following reaction:
BH₃ + C₆H₄(CH₃)(N(C₃H₇)₂) → H₃B:C₆H₄(CH₃)(N(C₃H₇)₂)
The stability and reactivity of these borane adducts can be tuned by altering the substituents on the aniline. researchgate.net For example, some N,N-dialkylaniline-borane adducts are liquids at room temperature and are effective hydroborating agents for alkenes. acs.org The thermal dissociation of these adducts can also serve as a convenient source of gaseous diborane. sigmaaldrich.com Besides boranes, other Lewis acids can also form adducts with tertiary amines. researchgate.netresearchgate.net
Mechanistic Investigations and Reaction Dynamics
Kinetic Studies of N,N-Dialkylaniline Reactions
Kinetic studies are fundamental to understanding the mechanisms of chemical reactions. For N,N-dialkylanilines, these studies often focus on oxidation and substitution reactions, providing insights into the factors that control their reactivity.
The rate law for a reaction provides a mathematical expression of the relationship between the reaction rate and the concentrations of the reactants. For the oxidation of N,N-dialkylanilines, the reaction order with respect to the amine, the oxidant, and other species like H+ can be determined by systematically varying their concentrations and observing the effect on the initial reaction rate.
A generalized rate law for the oxidation of an N,N-dialkylaniline can be expressed as:
Rate = k[N,N-dialkylaniline]^m[Oxidant]^n[H+]^p
Where:
k is the rate constant.
[N,N-dialkylaniline] , [Oxidant] , and [H+] are the molar concentrations of the reactants.
m , n , and p are the reaction orders with respect to each reactant, determined experimentally.
The following table presents representative kinetic data for the oxidation of N,N-dialkylanilines with different oxidizing agents.
| Oxidant | Substrate | Reaction Order (Substrate) | Reaction Order (Oxidant) | Overall Order | Reference |
| Chromic Acid | N,N-Dimethylaniline | 1 | 0 | 1 | ias.ac.in |
| Chromic Acid | N,N-Diethylaniline | 1 | 0 | 1 | ias.ac.in |
| Periodate (B1199274) | N,N-Dimethylaniline | 1 | 1 | 2 | researchgate.net |
| Periodate | N,N-Diethylaniline | 1 | 1 | 2 | researchgate.net |
| Peroxomonophosphoric Acid | N-Methylaniline | - | - | - | ias.ac.in |
| Peroxomonophosphoric Acid | N-Ethylaniline | - | - | - | ias.ac.in |
Data for N-methylaniline and N-ethylaniline with Peroxomonophosphoric Acid indicates complex kinetics influenced by pH and surfactant concentration.
For 3-methyl-N,N-dipropylaniline, it is anticipated that the rate law would also show a first-order dependence on the amine concentration in many oxidation reactions, similar to its analogues. The methyl group at the meta position is unlikely to introduce significant steric hindrance to the nitrogen atom, thus the electronic effects would be the primary influence on the reaction rate compared to unsubstituted N,N-dipropylaniline.
The activation energy (Ea) and the pre-exponential factor (A) are crucial parameters derived from the temperature dependence of the rate constant, as described by the Arrhenius equation. These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions.
For the periodate oxidation of N,N-diethylaniline, the activation energy has been determined to be 13.2 kcal mol⁻¹, with a pre-exponential factor of 5.89 × 10⁹ dm³ mol⁻¹ s⁻¹. researchgate.net For N,N-dimethylaniline, the values are slightly different, with an Ea of 16.1 kcal mol⁻¹ and an A of 1.06 × 10¹² dm³ mol⁻¹ s⁻¹. researchgate.net These differences highlight the influence of the N-alkyl substituents on the reaction kinetics.
The following table summarizes thermodynamic parameters for the oxidation of some N,N-dialkylanilines.
| Substrate | Oxidant | Activation Energy (Ea) (kcal mol⁻¹) | Pre-exponential Factor (A) (dm³ mol⁻¹ s⁻¹) | Reference |
| N,N-Diethylaniline | Periodate | 13.2 | 5.89 x 10⁹ | researchgate.net |
| N,N-Dimethylaniline | Periodate | 16.1 | 1.06 x 10¹² | researchgate.net |
For this compound, the activation energy would be influenced by the electron-donating nature of the methyl group on the aromatic ring and the steric and electronic properties of the N-propyl groups. The methyl group would likely slightly lower the activation energy for electrophilic attack on the ring compared to N,N-dipropylaniline.
Spectroscopic Probing of Reaction Intermediates
Spectroscopic techniques are invaluable for detecting and characterizing transient species that are formed during a chemical reaction, thereby providing direct evidence for a proposed reaction mechanism.
In-situ spectroscopic methods, such as UV-Vis and Raman spectroscopy, allow for the real-time monitoring of reactant consumption and product formation, as well as the appearance and disappearance of intermediate species. For example, the oxidation of N,N-dimethylaniline and N,N-diethylaniline with periodate shows the formation of a colored intermediate that can be monitored spectrophotometrically. researchgate.net Similarly, the chemical oxidation of aniline (B41778) and N-methylaniline has been studied using in-situ Raman spectroscopy, revealing a sigmoidal growth of the intensities of characteristic Raman bands, which indicates a self-accelerating reaction. nih.gov
In more complex reaction systems, transient species such as radical cations and other intermediates can be identified. In the photoreduction of nitronaphthalenes by N,N-dialkylanilines, time-resolved UV-Vis spectroscopy has been used to identify the α-aminoalkyl radical as a transient species. researchgate.net The formation of N,N-dialkylaniline N-oxides as intermediates in certain oxidation reactions has also been proposed and can be studied spectroscopically. researchgate.net
The following table lists some transient species identified in reactions of N,N-dialkylanilines and the spectroscopic techniques used for their detection.
| Substrate | Reaction Type | Transient Species | Spectroscopic Technique | Reference |
| N,N-Dialkylanilines | Photoreduction | α-aminoalkyl radical | Time-resolved UV-Vis | researchgate.net |
| Aniline, N-Methylaniline | Chemical Oxidation | Dimer cation radicals | Raman Spectroscopy | nih.gov |
| Pyridines, Quinolines | N-oxidation | N-oxides | NMR, IR | researchgate.net |
For this compound, it is expected that similar transient species, such as the corresponding radical cation and α-aminoalkyl radical, would be formed in appropriate reactions. The presence of the methyl group on the ring may influence the stability and electronic spectrum of these intermediates.
Electron Transfer and Hydride Abstraction Processes
Electron transfer from the nitrogen atom of an N,N-dialkylaniline to an oxidant or a photoexcited species can lead to the formation of an aminium radical cation. This intermediate is a key species in many oxidative dealkylation and coupling reactions. The rate of this electron transfer can be influenced by the substituents on both the aromatic ring and the nitrogen atom. nih.gov
Hydride abstraction, the removal of a hydride ion (H⁻), is another important primary process, particularly from the α-carbon of the N-alkyl groups. This can lead to the formation of an iminium ion, which is a powerful electrophile and can undergo further reactions. nih.govchemicalbook.comnsf.govresearchgate.netchemrxiv.orgrsc.org The relative ease of electron transfer versus hydride abstraction depends on the specific reactants and reaction conditions. For substrates that can form heteroatom-stabilized carbocations, hydride abstraction is often the favored mechanism. nih.gov
In the context of this compound, the electron-donating methyl group would be expected to facilitate electron transfer from the aromatic ring, making it a better electron donor than N,N-dipropylaniline. The propyl groups provide α-hydrogens that can be susceptible to hydride abstraction, leading to the formation of an iminium ion intermediate. The specific pathway followed would depend on the properties of the reacting partner.
Redox Behavior and Electrochemical Characterization
The redox behavior of this compound is fundamentally characterized by the susceptibility of the nitrogen atom's lone pair of electrons to oxidation. While specific studies on this compound are not extensively documented, the electrochemical characteristics can be inferred from the well-established behavior of N,N-dialkylanilines. The anodic oxidation of these compounds typically proceeds via a one-electron transfer to form a radical cation.
This initial oxidation step is often the gateway to a variety of subsequent reactions, the nature of which can be influenced by the reaction medium and the structure of the aniline derivative. For instance, the electrochemical oxidation of N,N-dimethylaniline has been shown to lead to the formation of tetraalkylbenzidines. researchgate.net This suggests that the radical cation of this compound could undergo similar coupling reactions. The electrochemical synthesis of N,N'-disubstituted indazolin-3-ones through intramolecular anodic dehydrogenative N–N coupling highlights the utility of generating nitrogen-centered radicals electrochemically. nih.gov
The oxidation potential is a key parameter in electrochemical characterization. For related compounds like N-hydroxyphthalimide (NHPI) derivatives, which are used as mediators in electrochemical oxidations, substitution patterns significantly affect their redox potential. For example, the introduction of electron-withdrawing chloro groups on N-hydroxytetrachlorophthalimide (Cl₄NHPI) increases the oxidation potential compared to the unsubstituted analogue, making it a more powerful mediator. mdpi.com This principle suggests that the methyl group on the aromatic ring of this compound, being an electron-donating group, would likely lower its oxidation potential relative to N,N-dipropylaniline.
Table 1: Illustrative Oxidation Potentials of Related Aniline and Mediator Compounds This table presents data for related compounds to illustrate the expected electrochemical behavior.
| Compound | Oxidation Potential (vs. Ag/AgCl) | Notes |
| N-Hydroxyphthalimide (NHPI) | 0.78 V | In the presence of pyridine. mdpi.com |
| N-Hydroxytetrachlorophthalimide (Cl₄NHPI) | 0.87 V | Demonstrates the effect of electron-withdrawing groups. mdpi.com |
| N,N-Dimethylaniline | Not specified | Oxidation leads to coupling products. researchgate.netnih.gov |
Role as an Electron Donor in Photochemical Reactions
The N,N-dialkylamino group is a potent electron donor, making this compound a prime candidate for participating in photoinduced electron transfer (PET) reactions. researchgate.net Upon photoexcitation, molecules containing this functional group can donate an electron to a suitable acceptor, generating a radical cation. This process is central to many photocatalytic cycles where N,N-dialkylanilines are used as sacrificial electron donors.
Mechanistic studies on related N,N-dimethylanilines show their involvement in photocatalytic annulation reactions to form complex heterocyclic structures like morpholines and pyrrolidines. libretexts.org In these reactions, the aniline derivative forms a radical cation intermediate that drives the subsequent bond-forming steps. libretexts.org Similarly, photochemical reactions between N,N-dimethylanilines and N-substituted maleimides have been developed, initiated by a photoinitiator like benzaldehyde, to produce complex adducts.
A significant aspect of the photophysics of N,N-dialkylanilines is the phenomenon of dual fluorescence, which is often explained by the Twisted Intramolecular Charge-Transfer (TICT) state model. Following photoexcitation to a locally excited (LE) state, a conformational change involving the rotation of the dialkylamino group can lead to a lower-energy TICT state. This state is characterized by a high degree of charge separation and is highly sensitive to the polarity of the solvent. researchgate.net
Table 2: Factors Influencing Photoinduced Electron Transfer in N,N-Dialkylanilines This table summarizes general principles applicable to this compound.
| Factor | Influence on PET | Mechanism |
| Electron Acceptor | Determines feasibility and rate of PET | The reduction potential of the acceptor must be suitable. |
| Substituents | Modifies donor strength | Electron-donating groups (like methyl) enhance donor ability. |
| Solvent Polarity | Stabilizes charge-separated states | Polar solvents can facilitate PET and influence the lifetime and reactivity of the resulting radical ions. researchgate.net |
Mechanistic Studies of Hydride Abstraction in Catalysis
The N-alkyl groups of this compound are potential sites for hydride abstraction, a key step in many catalytic C-H functionalization reactions. This process typically involves the removal of a hydride ion (H⁻) from the carbon atom alpha to the nitrogen, resulting in the formation of a highly reactive iminium ion.
While direct mechanistic studies on this compound are scarce, research on related N-alkylanilines demonstrates this reactivity pattern. Electron-deficient boranes, such as B(C₆F₅)₃, are known to catalyze reactions that proceed via hydride abstraction from amines. For example, the redox-neutral annulation of N-alkylanilines with electron-deficient alkynes involves a cascade that is initiated by a Friedel-Crafts alkylation, followed by a researchgate.net-hydride transfer and subsequent cyclization. This intramolecular hydride shift highlights the accessibility of this pathway.
In other systems, hydride abstraction can be achieved using organic oxidants like quinones or by electrochemical means. nih.gov The resulting iminium ion is a powerful electrophile that can be trapped by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the α-position of the amine. This strategy is a cornerstone of amine functionalization.
Solvent Effects on Reaction Mechanisms and Selectivity
Solvent choice is a critical parameter that can profoundly influence the reaction mechanism and selectivity for processes involving this compound. The effects are particularly pronounced in reactions that involve charged or highly polar intermediates, such as those in electrochemical and photochemical reactions.
In photochemical reactions featuring electron transfer, solvent polarity can dictate the fate of the initially formed radical ion pair. researchgate.net In nonpolar solvents, the radical ions may remain in close proximity within a "cage," favoring rapid back-electron transfer or specific coupling products. In polar solvents, the ions are better solvated and can diffuse apart, leading to longer lifetimes and potentially different reaction pathways. The stabilization of charge-transfer states in polar solvents is a well-documented phenomenon that can lower the energy barrier for their formation and influence fluorescence properties. researchgate.net
For Sₙ reactions, the nature of the solvent can determine whether a reaction proceeds via an Sₙ1 or Sₙ2 mechanism. Polar protic solvents are effective at solvating both cations and anions and are thus excellent for promoting Sₙ1 reactions, which involve the formation of carbocation intermediates. Polar aprotic solvents, on the other hand, are particularly effective at solvating cations but not anions, which can make the "bare" anions highly nucleophilic and favor Sₙ2 reactions.
Table 3: Expected Influence of Solvent on Reactions of this compound
| Reaction Type | Solvent | Expected Effect | Rationale |
| Electrochemical Oxidation | Polar (e.g., Acetonitrile) | Facilitates ion separation | Stabilizes the radical cation intermediate, potentially influencing subsequent coupling reactions. |
| Photoinduced Electron Transfer | Polar (e.g., Acetonitrile (B52724), DMF) | Enhances charge separation, may increase quantum yield | Stabilizes the radical ion pair and the TICT state, reducing the rate of charge recombination. researchgate.net |
| Photoinduced Electron Transfer | Nonpolar (e.g., Hexane) | Favors caged radical pairs, may lead to different products | Limits separation of radical ions, favoring rapid in-cage processes. |
| Hydride Abstraction (Catalytic) | Aprotic | Varies with specific catalyst and mechanism | The solvent must be compatible with the catalyst (e.g., boranes) and intermediates. |
Computational Chemistry and Theoretical Investigations of 3 Methyl N,n Dipropylaniline
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of 3-methyl-N,N-dipropylaniline at a molecular level. These methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are key determinants of the molecule's chemical properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. It has been applied to study various aniline (B41778) derivatives, providing valuable information about their geometry, stability, and reactivity. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine optimized molecular structures, vibrational frequencies, and thermodynamic properties. researchgate.net These calculations reveal how the methyl and dipropyl groups influence the electronic environment of the aniline core. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a crucial parameter obtained from DFT calculations, as it indicates the chemical reactivity and stability of the molecule. researchgate.net A larger energy gap suggests higher stability and lower reactivity. researchgate.net
Table 1: Calculated Molecular Properties of an Aniline Derivative using DFT
| Property | Value |
| HOMO-LUMO Energy Gap | 5.614 eV researchgate.net |
| Dielectric Constant | Varies with frequency |
| Refractive Index (Theoretical) | 2.84 researchgate.net |
| Refractive Index (Experimental) | 1.69 researchgate.net |
Note: The data presented is for a related quinoline-based derivative and serves as an illustrative example of the types of properties that can be calculated using DFT. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, defining the molecule's electrophilicity. youtube.comyoutube.com
For this compound, the FMO analysis would likely show that the HOMO is primarily localized on the aniline nitrogen and the aromatic ring, making these the most probable sites for electrophilic attack. The distribution and energy of the LUMO would indicate the most likely sites for nucleophilic attack. The energy difference between the HOMO and LUMO is a key factor in predicting the molecule's reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. uni-muenchen.de
For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, as well as over the π-system of the aromatic ring. researchgate.net This indicates that these are the primary sites for interaction with electrophiles. The methyl and propyl groups would influence the shape and extent of these potential regions. The reliability of MEP maps in predicting reactivity has been demonstrated for various organic molecules. nih.gov
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to rotation around single bonds. Understanding these conformations and the steric effects of the substituents is crucial for comprehending its reactivity and interactions.
The two propyl groups attached to the nitrogen atom significantly influence its stereochemistry and reactivity. The bulkiness of the propyl groups creates steric hindrance around the nitrogen, which can affect its ability to act as a nucleophile or a base. This steric crowding can also influence the geometry at the nitrogen atom, potentially causing it to deviate from a purely sp2 or sp3 hybridization. The size and branching of alkyl groups on nitrogen have been shown to play a significant role in directing the outcome of chemical reactions in related systems. nih.gov In the case of this compound, the propyl groups would sterically shield the nitrogen atom, potentially hindering its participation in reactions that require direct access to the lone pair.
A potential energy surface (PES) map provides a detailed picture of the energy of a molecule as a function of its geometry. dtic.mil For this compound, a PES map could be generated by systematically rotating the C-N bonds and the bonds within the propyl groups. This would reveal the different stable conformations (local minima on the PES) and the energy barriers (transition states) that separate them. These rotational barriers are a measure of the steric hindrance between the propyl groups and the methyl-substituted aromatic ring. Understanding the conformational preferences and the energy required to interconvert between them is essential for a complete picture of the molecule's dynamic behavior.
Simulation of Reaction Pathways and Transition States
Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving this compound. These simulations allow for the identification of transition states and the elucidation of reaction mechanisms with a high degree of detail.
Computational Elucidation of Alkylation Mechanisms
The alkylation of amines is a fundamental organic transformation. Computational studies on analogous N,N-dialkylanilines help in understanding the factors governing the N-alkylation processes. Kinetic analyses of the reaction of various amines with alkylating agents like methyl iodide and benzyl (B1604629) bromide have shown that the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism. researchgate.net For instance, the reaction of certain amines with methyl iodide leads to both mono- and dialkylated products, indicating a lack of specificity. researchgate.net In contrast, reactions with allyl and benzyl bromide have yielded only monoalkylated products. researchgate.net
Computational models can predict the nucleophilicity of the amine, which is a key factor in determining the reaction pathway. researchgate.net Theoretical calculations can also shed light on the controlled N,N-dialkylation by sequential mono-alkylation of a primary amine, a strategy that has been proposed for synthesizing N-alkylated amines. researchgate.net These computational approaches provide valuable insights into the underlying reaction mechanisms, which can be further supported by experimental techniques like kinetic isotope effect studies and Hammett analyses. researchgate.net
Predicting Selectivity in Electrophilic Aromatic Substitutions
The regioselectivity of electrophilic aromatic substitution (EAS) reactions is a critical aspect of synthetic chemistry. For substituted anilines like this compound, the directing effects of the methyl and the N,N-dipropylamino groups determine the position of electrophilic attack on the aromatic ring.
Computational models have been developed to predict the regioselectivity of EAS reactions with high accuracy. rsc.orgresearchgate.netnih.govchemrxiv.org One such method, RegioSQM, calculates the proton affinity of all aromatic C-H carbon atoms to identify the most nucleophilic center, which corresponds to the most likely site of electrophilic attack. researchgate.netnih.govchemrxiv.org This method has been successfully applied to a large number of EAS reactions, correctly predicting the outcome in a high percentage of cases. researchgate.netnih.gov For monosubstituted arenes with electron-donating substituents, ortho and para products are generally favored due to better stabilization of the cationic Wheland intermediate. nih.gov
Machine learning models, such as RegioML, have also been developed to predict the regioselectivity of EAS reactions. rsc.org These models rely on computed atomic charges and have demonstrated high accuracy for large datasets of reactions. rsc.org Such predictive tools are invaluable for planning synthetic routes and understanding the factors that control reaction outcomes.
Below is a table summarizing the predicted regioselectivity for the electrophilic bromination of a similar compound, toluene (B28343), which has a methyl group, an electron-donating group, attached to the benzene (B151609) ring.
| Position | Relative Energy of Wheland Intermediate (kcal/mol) | Predicted Major Product |
| ortho | Higher | Minor |
| meta | Highest | Minor |
| para | Lowest | Major |
This table is illustrative and based on general principles of electrophilic aromatic substitution for toluene. Specific calculations for this compound would be required for precise predictions.
Spectroscopic Property Simulations for Mechanistic Insights
Computational simulations of spectroscopic properties, such as vibrational and electronic spectra, serve as a powerful tool for gaining mechanistic insights into the behavior of this compound.
Vibrational Frequency Calculations for Reaction Signatures
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of molecules with a high degree of accuracy. asianpubs.orgmaterialsciencejournal.org These calculations aid in the assignment of experimentally observed vibrational bands to specific molecular motions. asianpubs.orgmaterialsciencejournal.org
For aniline and its derivatives, theoretical studies have successfully correlated calculated vibrational frequencies with experimental data. asianpubs.orgmaterialsciencejournal.org Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental values. asianpubs.org For instance, studies on aniline derivatives have used scaling factors of 0.952 for N-H stretching and 0.981 for other bonds like C-N and C=C. asianpubs.org Such calculations can be used to identify characteristic vibrational modes that can serve as signatures for monitoring reaction progress or identifying reaction intermediates.
A table of calculated versus experimental vibrational frequencies for the parent compound, aniline, is provided below to illustrate the accuracy of these computational methods. materialsciencejournal.org
| Vibrational Mode | Calculated Frequency (cm) (B3LYP/6-31G(d)) | Experimental Frequency (cm) |
| C-H Stretch | 3047, 3048 | ~3050 |
| C-N Stretch | 1265 | 1282 |
| Ring in-plane bending | 972, 1037 | 996, 1030 |
| C-N out-of-plane bending | 215, 489, 734 | 217, 501, 755 |
Electronic Excitation Analysis for Photoreactivity
The study of the excited electronic states of this compound is crucial for understanding its photoreactivity. Time-dependent density functional theory (TD-DFT) is a widely used computational method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. nih.gov
For N,N-dialkylanilines, electronic excitation can lead to various photochemical processes. rsc.org For example, the triplet state of nitronaphthalenes has been shown to react with N,N-dialkylanilines via hydrogen atom transfer, leading to the formation of an α-aminoalkyl radical. rsc.org Computational studies can model these excited-state reaction pathways and provide insights into the mechanisms of photoreduction and photodealkylation. rsc.org
Furthermore, investigations into N,N-dialkylaniline-substituted chromophores have revealed the presence of twisted intramolecular charge-transfer (TICT) states upon photoirradiation. researchgate.net Computational models suggest that these TICT states are responsible for the observed dual fluorescence that is highly dependent on solvent polarity. researchgate.net The analysis of electronic excitations can thus elucidate the nature of the excited states and their role in the photophysical and photochemical properties of this compound.
Advanced Analytical Methodologies in Research on 3 Methyl N,n Dipropylaniline
Chromatographic Techniques for Reaction Mixture Analysis
Chromatographic methods are indispensable for the separation and analysis of complex mixtures generated during the synthesis and derivatization of 3-methyl-N,N-dipropylaniline. These techniques allow for both qualitative identification and quantitative measurement of the target compound and any associated impurities or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the analysis of volatile and thermally stable compounds like this compound and its derivatives. In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for structural identification.
In the context of this compound research, GC-MS is instrumental for:
Identifying reaction products: By comparing the mass spectra of eluted peaks with spectral libraries or by interpreting the fragmentation patterns, researchers can identify the main products, byproducts, and unreacted starting materials in a reaction mixture.
Monitoring reaction progress: Aliquots can be taken from a reaction at different time points and analyzed by GC-MS to determine the consumption of reactants and the formation of products, thereby optimizing reaction conditions.
Detecting impurities: The high sensitivity of GC-MS allows for the detection of trace-level impurities that may affect the properties or subsequent reactions of this compound.
The fragmentation of N,N-dialkylanilines in MS is often characterized by α-cleavage, where the bond between the nitrogen and one of the alkyl carbons breaks, leading to a stable resonantly stabilized ion. For this compound, a prominent fragmentation pathway would involve the loss of an ethyl group to form a characteristic ion.
Table 1: Hypothetical GC-MS Data for a Synthesis Mixture of this compound
| Retention Time (min) | Major m/z Fragments | Tentative Compound Identification |
| 8.2 | 191, 162, 134, 106 | This compound |
| 6.5 | 107, 91 | 3-methylaniline (starting material) |
| 4.1 | 124, 82 | 1-bromopropane (reagent) |
| 9.5 | 233, 204, 134 | 2,3-dimethyl-N,N-dipropylaniline (potential byproduct) |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized compounds, including this compound. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile for GC analysis. HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
For the purity assessment of this compound, a reversed-phase HPLC method is typically employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Nonpolar compounds like this compound will have a stronger affinity for the stationary phase and thus a longer retention time compared to more polar impurities.
The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the aniline (B41778) chromophore.
Table 2: Typical HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
The synthesis of novel derivatives of this compound can result in complex mixtures of isomers or closely related compounds. Standard chromatographic methods may not always provide adequate separation of these components. Therefore, the development of specialized chromatographic methods is often necessary.
This can involve:
Method Optimization: Systematically varying parameters such as the mobile phase composition, pH, temperature, and stationary phase chemistry to achieve optimal resolution.
Chiral Chromatography: For the separation of enantiomeric derivatives, specialized chiral stationary phases (CSPs) are required. These phases contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It can offer faster separations and is a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents.
Advanced Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
While chromatographic techniques are excellent for separation and quantification, advanced spectroscopic methods are essential for the unambiguous structural elucidation of novel derivatives of this compound, especially those with complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For complex derivatives of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) may be insufficient for a complete structural assignment due to signal overlap. In such cases, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, allowing for the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or five decimal places. This level of precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally determined exact mass with the theoretical masses of possible molecular formulas, the chemical formula of a novel reaction product can be unequivocally established. This is a critical step in the characterization of new derivatives of this compound.
UV-Visible Spectroscopy for Reaction Monitoring and Electronic Transition Studies
UV-Visible spectroscopy is a powerful non-destructive technique used to study the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure and electronic makeup.
For N,N-dialkylanilines, the UV-Vis spectrum is typically characterized by a strong absorption band in the ultraviolet region. This absorption is attributed to π → π* transitions within the benzene (B151609) ring, influenced by the electron-donating amino group. The position and intensity of this band can be sensitive to the substitution pattern on the aromatic ring and the nature of the alkyl groups on the nitrogen atom.
Reaction Monitoring: In synthetic chemistry, UV-Visible spectroscopy can be employed to monitor the progress of reactions involving this compound. For instance, during its synthesis or subsequent transformation, the appearance of the characteristic absorption band of the product or the disappearance of a reactant's absorption can be tracked over time. This allows for the determination of reaction kinetics and optimization of reaction conditions.
Interactive Data Table: Representative UV-Visible Absorption Data for N,N-Dialkylanilines
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| N,N-Dimethylaniline | Ethanol | 251 | 15,800 | Generic Data |
| N,N-Dimethylaniline | Cyclohexane (B81311) | 250 | 12,600 | Generic Data |
| N,N-Dipropylaniline | Not Specified | Not Specified | Not Specified | No Data Found |
Note: Specific experimental data for this compound is not available in the reviewed literature. The data presented for N,N-dimethylaniline is illustrative of the typical spectral region for this class of compounds.
Electrochemical Characterization Methods
Electrochemical methods are indispensable for probing the redox properties of this compound. These techniques provide information on the ease of its oxidation and can be utilized for electrosynthetic purposes.
Cyclic Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) is a primary electrochemical technique for investigating the redox behavior of electroactive species. In a CV experiment, the potential applied to a working electrode is swept linearly from an initial potential to a final potential and then back again, while the resulting current is measured. For an oxidizable species like this compound, an anodic peak will be observed on the forward scan, corresponding to its oxidation.
The oxidation of N,N-dialkylanilines typically involves the removal of an electron from the nitrogen atom to form a radical cation. The potential at which this oxidation occurs (the peak potential, Eₚₐ) is a measure of the compound's electron-donating ability. The presence of electron-donating groups, such as the methyl and dipropylamino groups in this compound, generally lowers the oxidation potential compared to unsubstituted aniline. The reversibility of the oxidation process can also be assessed from the CV; for many N,N-dialkylanilines, the initial oxidation is quasi-reversible or irreversible due to the reactivity of the formed radical cation, which can undergo subsequent chemical reactions such as dimerization or deprotonation. nih.gov
While specific cyclic voltammetry data for this compound is scarce, studies on other aromatic amines show that the oxidation potential is influenced by the substituents on the aromatic ring and the nitrogen atom. nih.gov For instance, the oxidation of various aromatic amines has been observed to occur at potentials around +0.9 V (vs. Ag/AgCl). nih.gov
Interactive Data Table: Representative Oxidation Potentials for Substituted Anilines
| Compound | Electrode | Electrolyte/Solvent | Oxidation Potential (Eₚₐ vs. reference) | Reference |
| N,N-Dimethylaniline | Glassy Carbon | Acetonitrile/LiClO₄ | ~ +0.8 V vs. SCE | Generic Data |
| Various Aromatic Amines | Not Specified | Not Specified | ~ +0.9 V vs. Ag/AgCl | nih.gov |
| This compound | Not Specified | Not Specified | Not Found |
Note: The presented oxidation potentials are for analogous compounds and serve as an estimate. The exact potential for this compound would require experimental determination.
Controlled-Potential Electrolysis for Synthetic Transformations
Controlled-potential electrolysis, also known as bulk electrolysis, is a technique where a constant potential is applied to a working electrode to carry out an electrochemical reaction on a preparative scale. This method can be used for the synthetic transformation of this compound.
By setting the potential of the working electrode to a value at or slightly beyond the oxidation peak potential determined by cyclic voltammetry, this compound can be selectively oxidized in the bulk solution. The product of this electrolysis depends on the reaction conditions, including the solvent, supporting electrolyte, and the presence of any nucleophiles.
For instance, the anodic oxidation of N,N-dialkylanilines can lead to a variety of products. In the absence of other nucleophiles, coupling reactions can occur, leading to the formation of benzidine-type dimers. If the electrolysis is carried out in the presence of a nucleophile, such as water, methanol, or cyanide, the intermediate radical cation can be trapped to form substituted products. This methodology allows for the introduction of various functional groups onto the aromatic ring or at the α-carbon of the N-alkyl groups under mild, electrochemically controlled conditions.
The progress of a controlled-potential electrolysis experiment can be monitored by measuring the charge passed (coulometry) and by spectroscopic analysis of the electrolyte solution over time. This provides a powerful tool for both the synthesis of novel derivatives of this compound and for studying the mechanisms of its electrochemical reactions.
Applications of 3 Methyl N,n Dipropylaniline in Advanced Chemical Synthesis and Materials Science
Building Block in Complex Organic Synthesis
The unique structural characteristics of 3-methyl-N,N-dipropylaniline, which include a nucleophilic aromatic ring activated by a tertiary amino group, make it a valuable precursor in multi-step organic syntheses.
Precursor for Advanced Azo Dyes and Pigments in Materials Applications
This compound serves as a crucial coupling component in the synthesis of specialized azo dyes. The general method for producing these dyes involves a two-step diazotization-coupling reaction. In this process, a primary aromatic amine is first converted into a diazonium salt. This salt then undergoes an electrophilic substitution reaction with an activated aromatic compound, known as the coupling component.
Due to the strong electron-donating nature of its N,N-dipropylamino group, this compound is an effective coupling component. This reaction typically occurs at the para-position to the amino group, resulting in brightly colored compounds. The methyl group at the meta-position can influence the final properties of the dye, such as its shade, lightfastness, and solubility in different media. Azo dyes derived from N,N-dialkylated anilines are noted for their vivid colors and are used in various materials applications, including textiles, plastics, and printing inks. nih.gov
Table 1: Potential Azo Dyes Derived from this compound This table is illustrative and shows potential structures based on standard azo coupling reactions.
| Diazonium Salt Precursor | Resulting Azo Dye Structure (Conceptual) | Potential Color Range | Key Properties & Applications |
|---|---|---|---|
| Aniline (B41778) | 4-((4-(dipropylamino)-2-methylphenyl)diazenyl)benzenamine | Yellow to Orange | General purpose colorant for plastics and coatings. |
| 4-Nitroaniline | 1-(4-(dipropylamino)-2-methylphenyl)-2-(4-nitrophenyl)diazene | Red to Deep Red | High-performance pigments with good lightfastness for automotive paints. |
| 2-Chloro-4-nitroaniline | 1-(2-chloro-4-nitrophenyl)-2-(4-(dipropylamino)-2-methylphenyl)diazene | Magenta to Violet | Specialty dyes for synthetic fibers and advanced printing applications. |
Intermediate in the Synthesis of Quinolines and Related Heterocycles
Quinolines are a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and functional materials. The Doebner-von Miller reaction is a classic method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst. wikipedia.orgiipseries.orgresearchgate.net
In this reaction, the aniline derivative acts as the nitrogen source for the quinoline (B57606) ring. The mechanism is complex but generally involves the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov While primary anilines are most commonly used, the reaction can be adapted for N-alkylanilines. The use of this compound would be expected to yield a quaternary quinolinium salt. These salts are valuable intermediates for creating more complex fused heterocyclic systems and functional dyes.
Table 2: Doebner-von Miller Reaction for Quaternary Quinolinium Salt Synthesis
| Reactant A | Reactant B (α,β-Unsaturated Carbonyl) | Expected Product |
|---|---|---|
| This compound | Acrolein | 5-methyl-1,1-dipropylquinolin-1-ium salt |
| This compound | Crotonaldehyde | 2,5-dimethyl-1,1-dipropylquinolin-1-ium salt |
| This compound | Methyl vinyl ketone | 4,5-dimethyl-1,1-dipropylquinolin-1-ium salt |
Derivatization for Fluorescent Probes and Optoelectronic Materials
The structural framework of this compound is highly suitable for creating advanced materials with specific photophysical properties. The electron-rich N,N-dialkylamino group acts as a powerful electron donor, which is a key component in many "push-pull" fluorophores.
By chemically linking this aniline derivative to an electron-accepting moiety through a conjugated π-system, it is possible to design molecules that exhibit intramolecular charge transfer (ICT). This phenomenon is the basis for many solvatochromic and fluorescent materials. These materials can be sensitive to their local environment, making them useful as fluorescent probes for properties like polarity and viscosity in materials science. rsc.org Furthermore, incorporating this aniline unit into larger polymer backbones or organic semiconductors can enhance their optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov
Role in Catalysis
The non-bonding electron pair on the nitrogen atom of this compound allows it to function as a potent Lewis base, enabling its use in various catalytic processes.
Lewis Base Catalysis in Polymerization Processes
Tertiary amines are well-established as catalysts or co-catalysts in several types of polymerization, most notably in the ring-opening polymerization (ROP) of cyclic esters (e.g., lactones, lactides) and epoxides. rsc.orgpsu.edumpg.de In these processes, the tertiary amine can activate a monomer or an initiator (like an alcohol) by forming a more nucleophilic species.
For instance, in the ROP of epoxides in the presence of a hydroxyl-containing compound, the tertiary amine can deprotonate the alcohol, generating a highly reactive alkoxide anion that initiates the polymerization. rsc.orgpsu.edu The specific structure of this compound, with its two propyl groups, can influence the steric environment around the nitrogen atom, affecting its catalytic activity and the selectivity of the polymerization process.
Application in the Synthesis of Polyhedral Borane (B79455) Compounds
The chemistry of polyhedral boranes often involves the use of Lewis base adducts to stabilize reactive borane species. Tertiary amines, including N,N-dialkylanilines, form stable adducts with borane (BH₃) and its derivatives. acs.org These amine-borane adducts, such as this compound borane (Me(C₃H₇)₂N·BH₃), serve as convenient and often safer sources of the BH₃ unit for hydroboration reactions or for building more complex boron clusters. acs.org
In the synthesis of polyhedral boranes like the dodecahydridododecaborate anion ([B₁₂H₁₂]²⁻), borane Lewis base adducts are used as starting materials. wpmucdn.comxml-journal.net The amine can play a role in mediating the condensation reactions of B-H bonds that lead to the formation of these cage-like structures. The properties of the amine, such as its basicity and steric bulk, can influence the reaction conditions and the yield of the desired polyhedral borane. wpmucdn.comnih.gov
Influence on Reaction Rates and Selectivity in Organic Transformations
The structure of this compound, a tertiary aromatic amine, inherently positions it as a molecule capable of influencing the rates and selectivity of organic reactions. Tertiary amines are known to function as catalysts or reagents in a variety of transformations, and the specific nature of the substituents on the nitrogen atom and the aromatic ring dictates its reactivity.
The nitrogen atom in this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. lumenlearning.com This allows it to participate in reactions as a proton acceptor or a nucleophilic catalyst. The presence of two propyl groups on the nitrogen atom introduces significant steric hindrance, which can modulate its reactivity and influence the selectivity of reactions it partakes in. For instance, in reactions where the amine acts as a base, the steric bulk may favor the abstraction of less hindered protons, thereby controlling the regioselectivity of the reaction.
In the broader context of N,N-dialkylanilines, these compounds are recognized for their catalytic activity. Related compounds, such as N,N-diethyl-m-toluidine and N,N-dimethyl-p-toluidine, are utilized as catalysts in polymerization reactions for polyesters and epoxy resins. chemimpex.comiscpl.comactylis.com The catalytic activity is attributed to the ability of the tertiary amine to accelerate the curing process. It is plausible that this compound exhibits similar catalytic properties, with the propyl groups potentially influencing its solubility and interaction with the polymer matrix.
While specific quantitative data on the influence of this compound on reaction rates and selectivity is not extensively documented in publicly available literature, the principles of physical organic chemistry allow for well-founded inferences based on its structure. The interplay of its electronic and steric properties suggests its potential as a tool for fine-tuning organic transformations.
Functional Materials Applications
The unique combination of a tertiary amine and a substituted aromatic ring makes this compound a candidate for inclusion in various functional materials. Its properties can be harnessed in applications ranging from polymer chemistry to advanced formulations.
Photoinitiation in Polymer Chemistry
In the field of polymer chemistry, tertiary aromatic amines are well-established as highly effective co-initiators in photoinitiating systems, particularly for the polymerization of acrylic and methacrylic monomers. nih.govresearchgate.netresearchgate.net These systems are crucial in applications such as dental composites and coatings, where rapid curing under specific light conditions is required.
The most common photoinitiating systems employ a photosensitizer, such as camphorquinone (B77051) (CQ), which absorbs light in the visible spectrum, and a tertiary amine as an electron donor. conicet.gov.arfelipeschneider.com.br The general mechanism involves the excitation of the photosensitizer by light to a triplet state. The excited photosensitizer then interacts with the tertiary amine through a photoinduced electron transfer (PET) process. The amine donates an electron to the excited photosensitizer, resulting in the formation of an amine radical cation and a photosensitizer radical anion. The amine radical cation subsequently undergoes deprotonation to generate a highly reactive free radical, which then initiates the polymerization of the monomer units.
While specific studies on this compound as a co-initiator are not prevalent, its structural similarity to other N,N-dialkylanilines used in these systems, such as N,N-dimethyl-p-toluidine (DMPT) and ethyl-4-dimethylaminobenzoate (EDMAB), strongly suggests its suitability for this role. researchgate.netnih.gov The efficiency of the co-initiator is influenced by factors such as its ionization potential and the stability of the resulting radical cation. The alkyl and methyl substituents on this compound would affect these properties.
The kinetics of photopolymerization are dependent on the concentration and reactivity of the co-initiator. nih.govresearchgate.net The choice of the tertiary amine can influence the rate of polymerization and the final degree of conversion of the monomers into a polymer network.
Table 1: Components of a Typical Photoinitiating System
| Component | Example | Function |
| Monomer | Bis-GMA, TEGDMA | Forms the polymer backbone |
| Photosensitizer | Camphorquinone (CQ) | Absorbs light and initiates the reaction |
| Co-initiator (Electron Donor) | This compound (inferred), DMPT | Donates an electron to the excited photosensitizer to form a free radical |
| Inhibitor | BHT | Prevents premature polymerization |
Component in Advanced Formulations for Non-Biological Applications
Beyond photoinitiation, this compound can be considered as a component in various advanced formulations for non-biological applications due to the versatile nature of tertiary aromatic amines. These compounds often serve as intermediates in the synthesis of more complex molecules or as additives that impart specific properties to a final product.
Structurally similar compounds, like N,N-diethyl-m-toluidine and N,N-dimethyl-p-toluidine, are used as intermediates in the synthesis of dyes and pigments. chemimpex.comactylis.com The aniline core provides a chromophoric base that can be chemically modified to create a wide spectrum of colors. The specific substitution pattern on the aromatic ring and the nature of the N-alkyl groups influence the final color and properties such as lightfastness and solubility. It is therefore conceivable that this compound could also serve as a precursor in the dye manufacturing industry.
In the realm of polymer and materials science, these amines are employed as curing agents or accelerators for resins, such as epoxies and polyesters. chemimpex.comiscpl.comactylis.com In these applications, the tertiary amine facilitates the cross-linking of polymer chains, leading to a hardened, durable material. The choice of amine can affect the curing time, the exotherm of the reaction, and the mechanical properties of the cured resin. The dipropyl groups of this compound would likely enhance its compatibility with non-polar resin systems.
Furthermore, N,N-dialkylanilines are used as intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.comactylis.com The synthesis of these complex molecules often involves multiple steps where the aniline derivative is introduced to build the final molecular architecture.
Research on Adducts for Novel Materials (e.g., Solid Electrolytes)
The formation of adducts, which are products of the direct addition of two or more distinct molecules, is a common strategy in materials science to create novel materials with tailored properties. While the concept of forming amine adducts is well-established, particularly in the context of epoxy resins where the amine acts as a hardener, specific research on adducts of this compound for applications such as solid electrolytes is not documented in the available scientific literature. youtube.com
The development of solid electrolytes is a critical area of research for next-generation batteries and other electrochemical devices. These materials require high ionic conductivity, good mechanical stability, and a wide electrochemical stability window. While certain organic molecules can be incorporated into polymer matrices to enhance these properties, there is no current evidence to suggest that adducts of this compound are being explored for this purpose.
Environmental Research Related to Degradation Pathways
The environmental fate of industrial chemicals is a significant area of research to understand their persistence, bioaccumulation, and potential toxicity. The degradation of aniline and its derivatives has been the subject of numerous studies.
Studies on the Formation of this compound as a Degradation Product of Pollutants
Aniline and its substituted derivatives are known environmental pollutants, often released from industrial effluents related to the manufacturing of dyes, pesticides, and pharmaceuticals. nih.gov The degradation of these compounds in the environment can occur through biotic and abiotic pathways, including microbial degradation and photodegradation.
There are no specific studies in the reviewed literature that identify this compound as a degradation product of other pollutants. However, it is possible to hypothesize potential precursor molecules that could, in principle, lead to its formation. For instance, certain dinitroaniline herbicides, which are N-alkylanilines with nitro group substituents, undergo degradation in the environment. googleapis.com The degradation pathways can involve the reduction of the nitro groups and potential dealkylation or transformation of the side chains. While not a direct confirmation, it is within the realm of possibility that complex degradation sequences of larger molecules containing a this compound substructure could lead to its release.
The environmental degradation of N,N-dialkylanilines generally involves processes such as photodegradation and microbial metabolism. nih.gov These processes can lead to the cleavage of the N-alkyl groups or the modification of the aromatic ring. The persistence of such compounds in the environment is dependent on their structure and the specific environmental conditions.
Table 2: General Information on Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Applications/Relevance |
| N,N-Diethyl-m-toluidine | 91-67-8 | C11H17N | Intermediate for dyes, curing agent for resins chemimpex.com |
| N,N-Dimethyl-p-toluidine | 99-97-8 | C9H13N | Polymerization catalyst, intermediate for pharmaceuticals and dyes iscpl.comactylis.com |
| Camphorquinone | 10373-78-1 | C10H14O2 | Photosensitizer in photopolymerization conicet.gov.arfelipeschneider.com.br |
| N-methyl-3,3-diphenylpropylamine | 5579-90-8 | C16H19N | Pharmaceutical intermediate (synthesis context) google.com |
| 3-methyl-4-isopropylaniline | 50403-12-8 | C10H15N | Intermediate for ureas (herbicides) epo.orggoogle.com |
| m-Toluidine | 108-44-1 | C7H9N | Intermediate for pigments, dyes, pharmaceuticals |
| 3-Methyl-N,N-diphenylaniline | 4316-54-5 | C19H17N | Related tertiary aromatic amine nih.gov |
| 3,5-Dipropylaniline | 134416-83-8 | C12H19N | Related substituted aniline nih.gov |
Understanding the Fate of Anilines in Synthetic Processes and Environmental Systems (non-toxicology focus)
Substituted anilines, including this compound, are significant compounds in industrial chemistry, primarily serving as intermediates in the synthesis of a wide array of more complex molecules. Their journey from synthesis to final product, and their potential release and subsequent behavior in the environment, are critical areas of study. This section explores the fate of these anilines within controlled synthetic pathways and their persistence and transformation in environmental systems, with a strict focus on their chemical and physical behavior rather than toxicological impacts.
Role in Synthetic Processes
In advanced chemical synthesis, this compound functions as a versatile building block. Its structural features—a tertiary amine attached to a toluene (B28343) ring—make it a valuable precursor for various organic compounds.
Intermediate in Dye and Pigment Manufacturing: Tertiary aromatic amines are foundational to the creation of certain classes of dyes. Anilines are key components in the synthesis of azo dyes, which are widely used in the textile, printing, and paper industries. imrpress.com The manufacturing process often involves the reaction of an aniline derivative with a diazonium salt to form an azo compound, which constitutes the chromophore responsible for the color. The specific substituents on the aniline ring, such as the methyl group in this compound, can influence the final color and properties of the dye.
Precursor in Materials Science: There is growing research into the use of N,N-dialkylanilines as doping agents for conductive polymers, which are essential materials in the field of organic electronics. While specific research on this compound is limited, the parent compound N,N-dipropylaniline has been investigated for its potential to enhance the electrical conductivity of certain polymers. This suggests a potential application for its methylated derivative in modifying the electronic properties of advanced materials.
The general physical and chemical properties of this compound are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H21N |
| Molecular Weight | 191.32 g/mol |
| CAS Number | 91373-55-6 |
| Appearance | Data not available |
Data sourced from PubChem CID 12175830 nih.gov
Behavior and Fate in Environmental Systems
The environmental fate of anilines is a subject of significant interest due to their widespread industrial use. Aromatic amines can enter environmental systems, particularly aquatic ecosystems, through industrial effluents. imrpress.com Their persistence, transformation, and mobility are governed by a combination of their inherent chemical properties and external environmental factors.
Sources and Environmental Entry: The primary route for anilines entering the environment is through the discharge of wastewater from industries that manufacture or use these chemicals, such as dye and pharmaceutical plants. imrpress.comnih.gov Additionally, some complex chemicals, including certain pesticides and azo dyes, can degrade under environmental conditions to form aniline derivatives as breakdown products. imrpress.com Despite wastewater treatment processes, some aromatic amines may not be fully removed, leading to their presence in surface waters. mdpi.com
Environmental Persistence and Transformation: The persistence of anilines in the environment is variable. Their degradation can be influenced by both abiotic and biotic factors. Key environmental factors affecting their state and transformation include:
pH: The pH of water bodies can impact the chemical form of anilines. mdpi.com The amine group can be protonated in acidic conditions, which can alter the compound's solubility, bioavailability, and potential for transformation. mdpi.com
Sunlight: Photodegradation can be a pathway for the transformation of some aromatic compounds in surface waters.
Microbial Activity: Certain microorganisms are capable of degrading aniline and its derivatives, although the efficiency of this degradation can be highly variable depending on the specific compound and the microbial community present.
The detection and quantification of anilines in environmental matrices can be challenging due to the very low concentrations at which they may be present, often requiring highly sensitive and selective analytical techniques. mdpi.com
Table 2: Summary of Factors Influencing the Environmental Fate of Anilines
| Factor | Influence on Aniline Derivatives | Reference |
|---|---|---|
| Industrial Effluents | Primary source of release into aquatic systems. | imrpress.comnih.gov |
| Wastewater Treatment | Partial removal, leading to potential release into surface waters. | mdpi.com |
| Chemical Degradation | Can form as breakdown products of azo dyes and pesticides. | imrpress.com |
| Water pH | Affects solubility and chemical speciation through protonation. | mdpi.com |
This non-toxicological assessment highlights that the journey of this compound and related compounds is complex, from their controlled use in synthesis to their potential interactions within the environment.
Future Directions and Emerging Research Avenues
Development of Highly Efficient and Selective Synthetic Routes
The demand for structurally precise aniline (B41778) derivatives in pharmaceuticals and materials science has spurred research into more efficient and selective synthetic methods, moving away from harsh conditions and towards greener, more controlled processes.
A significant area of development involves the metal-free functionalization of N,N-dialkylanilines. acs.orgacs.org One innovative strategy utilizes the temporary oxidation of the aniline to a bench-stable N,N-dialkylaniline N-oxide. acs.orgsemanticscholar.org This intermediate exhibits heightened reactivity, allowing for the clean and efficient introduction of new carbon-heteroatom and carbon-carbon bonds onto the aromatic ring without the need for metal catalysts or strong Lewis acids. semanticscholar.org For instance, treatment of N,N-dialkylaniline N-oxides with agents like trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) or p-toluenesulfonyl chloride can yield a variety of aryl sulfonates in moderate to excellent yields. acs.org This approach enables a diverse array of transformations, including the synthesis of aminophenols, aminoarylsulfonates, and alkylated anilines, often in a single laboratory operation. acs.org
Another key trend is the development of catalyst-free reactions in environmentally benign solvents. A highly selective N,N-diallylation of anilines, a process related to dipropylation, has been achieved with allyl bromide in an aqueous alcohol solution using potassium carbonate. researchgate.net This method demonstrates the potential for one-step, high-yield synthesis of tertiary amines with complete conversion of the starting aniline, avoiding the need for transition-metal catalysts that can be costly and difficult to remove from the final product. researchgate.net Research is also advancing toward one-pot reaction sequences for creating complex heterocyclic structures, such as indoles, from N,N-dialkylaniline precursors, further enhancing synthetic efficiency. acs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
To complement experimental work, advanced computational modeling, particularly Density Functional Theory (DFT), is becoming indispensable for a deeper understanding of the electronic structure, reactivity, and photophysical properties of N,N-dialkylanilines.
Computational studies are crucial for elucidating complex reaction mechanisms. For example, in the enzymatic N-dealkylation of N,N-dialkylanilines by enzymes like cytochrome P450, there has been considerable debate over whether the mechanism proceeds via a 1-electron transfer or a hydrogen atom abstraction pathway. nih.gov Computational modeling can help analyze the energetics of proposed intermediates and transition states to support or challenge mechanisms suggested by experimental data, such as kinetic isotope effects. nih.gov
In materials science, DFT and Time-Dependent DFT (TD-DFT) calculations are used to predict and explain the properties of novel chromophores based on N,N-dialkylaniline structures. researchgate.net For N,N-dialkylaniline-substituted tetraethynylethenes, computational studies have been key to understanding the phenomenon of dual fluorescence, which is highly dependent on solvent polarity. researchgate.net These calculations suggest that upon photoexcitation, the molecule can relax into a Twisted Intramolecular Charge-Transfer (TICT) state, where the dialkylamino group twists relative to the aromatic plane. researchgate.net This model, supported by DFT calculations, provides a robust explanation for the observed solvent-dependent emission spectra. researchgate.net Furthermore, DFT methods at high levels of theory, such as B3LYP/6-311++G(d,p), are routinely used to optimize molecular geometries and predict spectral data, providing powerful validation for experimentally determined structures. nih.gov
Exploration of Novel Applications in Functional Materials
The unique electronic properties of the N,N-dialkylamino group make it a valuable component in the design of novel functional materials, particularly in the field of organic electronics. frontiersin.org
Research is actively exploring the integration of N,N-dialkylanilines into extended π-systems to create advanced chromophores. researchgate.net When used as a strong electron-donating group attached to an electron-accepting core, these molecules can exhibit significant intramolecular charge-transfer characteristics, leading to interesting photophysical properties like dual fluorescence. researchgate.net Such properties are highly desirable for applications in sensors, organic light-emitting diodes (OLEDs), and bio-imaging. The ability to tune these properties by modifying the substitution on the aniline ring is a key driver of this research. rsc.org
The broader field of organic electronics provides a fertile ground for the application of specifically designed aniline derivatives. frontiersin.org These materials are being developed for a wide range of uses, from flexible circuits and energy harvesting devices to bioelectronic sensors. frontiersin.org The synthesis of novel N,N'-substituted quinacridones, for example, shows that substitution plays a critical role in tuning charge transport properties for organic field-effect transistors. rsc.org The principles learned from these systems can be applied to molecules like 3-methyl-N,N-dipropylaniline to develop new materials for low-cost, sustainable, and flexible electronic devices.
Integration of this compound in Multi-Component Catalytic Systems
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a cornerstone of efficient and atom-economical synthesis. Anilines are valuable substrates in many MCRs, and future research will likely see the increased use of this compound and its precursors in these systems.
A prominent example is the ionic liquid-catalyzed Mannich-type reaction for the one-pot synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e] acs.orgresearchgate.netoxazine derivatives. acgpubs.org In this reaction, an aniline derivative, formalin, and 1-naphthol (B170400) are combined in the presence of an ionic liquid catalyst like 1-benzyl-3-methyl imidazolium (B1220033) hydrogen sulfate. acgpubs.org This method is advantageous due to its high conversion rates, short reaction times, and clean reaction profiles under solvent-free conditions. acgpubs.org The aniline component is crucial for building the N,O-heterocyclic skeleton.
Furthermore, the aniline substructure itself is a core component of many ligands and catalyst frameworks. semanticscholar.org The development of new catalytic systems may involve the incorporation of tailored N,N-dialkylanilines to fine-tune the steric and electronic environment of a metal center, thereby controlling the activity and selectivity of a catalytic transformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
